(1,2-Benzothiazol-3-yl)methanamine hydrochloride
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Overview
Description
(1,2-Benzothiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8N2S·HCl. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Benzothiazol-3-yl)methanamine hydrochloride typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2-Benzothiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(1,2-Benzothiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2-Benzothiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-cancer or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methanamine group.
2-Aminobenzothiazole: Contains an amino group at the 2-position.
Benzothiazole-2-thiol: Contains a thiol group at the 2-position.
Uniqueness
(1,2-Benzothiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
(1,2-Benzothiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8N2S·HCl. It is a derivative of benzothiazole, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.
- Molecular Formula: C8H8N2S·HCl
- IUPAC Name: 1,2-benzothiazol-3-ylmethanamine; hydrochloride
- CAS Number: 73437-28-2
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The process includes the formation of an intermediate that cyclizes to create the benzothiazole ring, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, which can result in various therapeutic effects including anti-cancer and anti-inflammatory actions .
Therapeutic Applications
Research has indicated several potential therapeutic applications:
- Anti-Cancer Activity: Studies have shown that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and U-937 .
- Anti-Inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory processes. It has shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
Table 1: Summary of Biological Activity Studies
Notable Findings
- Cytotoxicity: A study reported that specific derivatives exhibited higher cytotoxic activity than doxorubicin against leukemia cell lines, indicating a promising avenue for cancer treatment .
- Enzyme Inhibition: The compound's ability to inhibit MMPs was highlighted in a study where it significantly reduced the activity of MMP-9 at low concentrations, showcasing its potential in wound healing and tissue repair .
- Inflammation Modulation: The interaction with inflammatory mediators such as NF-kB suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .
Properties
IUPAC Name |
1,2-benzothiazol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-4H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDODSMXGYBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73437-28-2 |
Source
|
Record name | (1,2-benzothiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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